1H-pyrrole-2-sulfonic acid

Organic Synthesis Regioselectivity Sulfonation

Premium 1H-pyrrole-2-sulfonic acid (CAS 84864-63-1), the definitive 2-regioisomer of pyrrole sulfonic acid. Unlike the thermodynamically favored 3-isomer, this compound provides critical regiochemical control for synthesizing 2-substituted pyrroles. Its exceptional water solubility (>1,000,000 mg/L) enables homogeneous aqueous-phase reactions, eliminating the solubility limitations of pyrrole-2-carboxylic acid. The low melting point (~104°C) unlocks solvent-free melt-phase protocols. Ideal for pharmaceutical scaffolds, water-soluble drug candidates, and advanced dye intermediates. Available in R&D to bulk quantities with rigorous purity certification.

Molecular Formula C4H5NO3S
Molecular Weight 147.15 g/mol
CAS No. 84864-63-1
Cat. No. B1598000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-pyrrole-2-sulfonic acid
CAS84864-63-1
Molecular FormulaC4H5NO3S
Molecular Weight147.15 g/mol
Structural Identifiers
SMILESC1=CNC(=C1)S(=O)(=O)O
InChIInChI=1S/C4H5NO3S/c6-9(7,8)4-2-1-3-5-4/h1-3,5H,(H,6,7,8)
InChIKeyKKQCQCXUVZBOCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Pyrrole-2-sulfonic Acid (CAS 84864-63-1): Procurement Guide for Synthetic Building Blocks


1H-Pyrrole-2-sulfonic acid (CAS 84864-63-1) is a heterocyclic sulfonic acid derivative of pyrrole, featuring a sulfonic acid (-SO₃H) group at the 2-position of the pyrrole ring [1]. With a molecular formula of C₄H₅NO₃S and a molecular weight of 147.15 g/mol [1], this compound serves as a key building block in organic synthesis for the preparation of more complex molecules, including dyes and pharmaceuticals . Its primary value lies in its ability to participate in electrophilic substitution reactions and as a source of the sulfonic acid functional group in molecular design .

1H-Pyrrole-2-sulfonic Acid: Why In-Class Analogs Cannot Be Substituted


Substitution with closely related pyrrole derivatives is not feasible due to critical differences in regiochemistry, physical properties, and downstream reactivity. The specific 2-position of the sulfonic acid group on the pyrrole ring is not the thermodynamically favored product in standard sulfonation reactions; the 3-sulfonic acid regioisomer is preferentially formed under common conditions [1]. Therefore, procurement of the exact 2-isomer is essential for projects requiring this specific regiochemistry. Furthermore, the sulfonic acid functionality imparts distinct solubility and acidity profiles compared to carboxylic acid or sulfinic acid analogs, which directly impacts its behavior in aqueous or biological systems and its suitability as a synthetic intermediate [2][3].

1H-Pyrrole-2-sulfonic Acid: Quantified Differentiation Evidence vs. Comparators


Regioisomer Differentiation: 2-Sulfonic Acid is Not the Major Product in Standard Sulfonation

Standard electrophilic sulfonation of 1H-pyrrole with a sulfur trioxide-pyridine complex predominantly yields the 3-sulfonic acid regioisomer (1H-pyrrole-3-sulfonic acid), not the 2-sulfonic acid derivative [1]. This indicates that the 2-isomer is the kinetically controlled, minor product. A specific synthetic route employing triphenylphosphine-sulfur trioxide (Ph₃PSO₃) in pyridine is required to obtain the 2-isomer, achieving a yield of 42% .

Organic Synthesis Regioselectivity Sulfonation

Water Solubility: >1,000,000 mg/L for 1H-Pyrrole-2-sulfonic Acid vs. Insolubility for Pyrrole-2-carboxylic Acid

1H-Pyrrole-2-sulfonic acid exhibits an estimated water solubility of 1,000,000 mg/L at 25°C [1], a direct consequence of its highly polar sulfonic acid group. In stark contrast, the analogous pyrrole-2-carboxylic acid is reported as insoluble in water or has a solubility of only 5.88 mg/mL [2]. This represents a difference of over three orders of magnitude.

Aqueous Solubility Physicochemical Property Formulation

Melting Point Differential: 1H-Pyrrole-2-sulfonic Acid (104°C) vs. Pyrrole-2-carboxylic Acid (206°C)

The estimated melting point of 1H-pyrrole-2-sulfonic acid is 103.55°C [1], while the melting point of the common alternative building block, pyrrole-2-carboxylic acid, is significantly higher at 204-208°C with decomposition [2]. This 100°C difference in thermal behavior has direct implications for purification, storage, and reaction condition design.

Thermal Property Solid-State Chemistry Handling

1H-Pyrrole-2-sulfonic Acid: Evidence-Based Application Scenarios for Procurement


Synthesis of 2-Substituted Pyrrole Derivatives with High Regiochemical Fidelity

This compound is the optimal starting material for the synthesis of pyrrole derivatives requiring a functional group at the 2-position. As established, the 2-sulfonic acid isomer is not the major product of standard electrophilic sulfonation [1]. Procuring this specific isomer eliminates the need for inefficient or non-existent separation of the 2- and 3-isomers, ensuring regiochemical purity in downstream products such as 2-aryl- or 2-alkyl-pyrroles.

Aqueous-Phase Reactions and Biological Conjugation

The exceptional water solubility of 1H-pyrrole-2-sulfonic acid (>1,000,000 mg/L) makes it the preferred choice for reactions conducted in aqueous media or for applications requiring conjugation to water-soluble biomolecules [2]. Its use circumvents the solubility limitations of its carboxylic acid analog, which is practically insoluble in water, thereby enabling homogeneous reaction conditions and higher yields in aqueous syntheses [2].

Development of Water-Soluble Pharmaceuticals and Probes

In medicinal chemistry, the incorporation of a sulfonic acid group is a common strategy to enhance the aqueous solubility and reduce the lipophilicity of drug candidates. 1H-Pyrrole-2-sulfonic acid serves as a direct source of this functionality for pyrrole-based scaffolds. Its use can streamline the synthesis of water-soluble analogs of bioactive pyrroles, as the high water solubility of the starting material itself simplifies reaction work-up and purification [2].

Low-Temperature Melt-Phase Synthesis

The relatively low melting point of 1H-pyrrole-2-sulfonic acid (approximately 104°C) presents a unique opportunity for melt-phase reactions that are inaccessible to its higher-melting counterpart, pyrrole-2-carboxylic acid (melting point >200°C) [3]. This property can be exploited in solvent-free or green chemistry protocols where the compound acts as both a reactant and a reaction medium, potentially reducing waste and simplifying purification.

Technical Documentation Hub

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